molecular formula C19H17N5OS B2491977 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1448122-01-7

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2491977
CAS No.: 1448122-01-7
M. Wt: 363.44
InChI Key: FMOITGQPBCUACX-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features multiple heterocyclic structures, including pyrazole, thiazole, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1H-pyrazole and thiazole derivatives, which are then coupled through various condensation reactions. The final step often involves the formation of the benzamide linkage under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
  • N-(2-(1H-thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
  • N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-imidazol-1-yl)benzamide

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to the combination of its heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c25-18(15-4-6-17(7-5-15)23-11-1-2-12-23)20-10-8-16-14-26-19(22-16)24-13-3-9-21-24/h1-7,9,11-14H,8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOITGQPBCUACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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